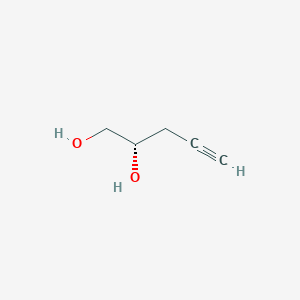

(2S)-pent-4-yne-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(2S)-pent-4-yne-1,2-diol |

InChI |

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1 |

InChI Key |

AITIYGVGTCTFFC-YFKPBYRVSA-N |

Isomeric SMILES |

C#CC[C@@H](CO)O |

Canonical SMILES |

C#CCC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s Pent 4 Yne 1,2 Diol

Asymmetric Synthesis Approaches to Enantiopure (2S)-pent-4-yne-1,2-diol

The synthesis of enantiomerically pure this compound can be achieved through various asymmetric strategies, including catalytic enantioselective methods, diastereoselective protocols, chemoenzymatic resolutions, and chiral pool synthesis. Each of these approaches offers distinct advantages in terms of efficiency, stereocontrol, and accessibility of starting materials.

Catalytic Enantioselective Methods

Catalytic enantioselective methods provide a direct and atom-economical route to this compound by converting a prochiral substrate into the desired chiral product using a substoichiometric amount of a chiral catalyst.

Transition metal catalysis, controlled by chiral ligands, is a powerful tool for asymmetric synthesis. nih.gov The Sharpless asymmetric dihydroxylation (AD) of a suitable olefin precursor, pent-1-en-4-yne, represents a viable approach to this compound. This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine ligand to achieve high enantioselectivity. nih.gov

The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, determines which face of the double bond is hydroxylated, allowing for the selective synthesis of either the (S) or (R) enantiomer.

Table 1: Representative Results for Sharpless Asymmetric Dihydroxylation

| Entry | Olefin Substrate | Chiral Ligand | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Pent-1-en-4-yne | (DHQ)2PHAL | (2R)-pent-4-yne-1,2-diol | >90 | >95 |

Note: Data is illustrative of typical outcomes for Sharpless Asymmetric Dihydroxylation reactions.

Organocatalysis has emerged as a complementary approach to metal-based catalysis, offering the advantage of using small, metal-free organic molecules to catalyze enantioselective transformations. nih.govunits.it For the synthesis of this compound, an organocatalytic asymmetric aldol reaction between propargyl aldehyde and a suitable one-carbon donor, followed by reduction, could be envisioned. Chiral prolinol silyl ethers are effective catalysts for such transformations.

Alternatively, the kinetic resolution of racemic pent-4-yne-1,2-diol using a chiral organocatalyst could provide access to the desired (S)-enantiomer. Chiral diol-based organocatalysts, such as BINOL derivatives, are known to induce enantioselectivity in a variety of reactions. nih.govnih.gov

Table 2: Illustrative Organocatalytic Approach

| Entry | Reaction Type | Organocatalyst | Substrates | Product | ee (%) |

|---|---|---|---|---|---|

| 1 | Asymmetric Aldol | Prolinol Silyl Ether | Propargyl aldehyde, Formaldehyde source | (S)-2-hydroxypent-4-ynal | >90 |

Note: This table presents plausible organocatalytic routes based on established methodologies.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the formation of the new stereocenter, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary can be attached to a glyoxylate derivative, which then undergoes a diastereoselective addition of a propargyl nucleophile. Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the target diol.

Chemoenzymatic Synthesis and Biocatalysis for Enantiomeric Resolution

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the practicality of chemical synthesis. Biocatalysis, particularly the use of lipases, is a well-established and environmentally benign method for the kinetic resolution of racemic alcohols. nih.govnih.govmdpi.comresearchgate.netmdpi.com

In this approach, racemic pent-4-yne-1,2-diol is subjected to a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, typically the (R)-enantiomer, at a faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric excess. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL-C) are commonly employed for this purpose. nih.gov

The acylated (R)-enantiomer can be easily separated from the unreacted (S)-diol by chromatography. The (R)-acetate can then be hydrolyzed back to the (R)-diol, allowing for the isolation of both enantiomers.

Table 3: Lipase-Catalyzed Kinetic Resolution of (rac)-pent-4-yne-1,2-diol

| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of (S)-diol |

|---|---|---|---|---|---|

| 1 | CAL-B | Vinyl acetate | Toluene | ~50 | >99 |

| 2 | PSL-C | Isopropenyl acetate | MTBE | ~50 | >98 |

Note: Data is based on typical results for lipase-catalyzed resolutions of similar 1,2-diols. nih.gov

Chiral Pool Synthesis Strategies from Pre-existing Stereocenters

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Sugars, such as D-mannitol or L-ascorbic acid, are common starting points for the synthesis of chiral polyols. A synthetic route starting from a suitable chiral precursor, such as a protected glyceraldehyde derived from D-mannitol, could be employed. The addition of a propargyl Grignard or organolithium reagent to the chiral aldehyde would set the desired stereochemistry at the C2 position. Subsequent deprotection would then afford this compound. This strategy leverages the pre-existing stereocenter of the starting material to control the formation of the new chiral center.

Total Synthesis and Fragment Synthesis Incorporating this compound

While specific examples of total syntheses directly employing this compound as a starting material are not extensively detailed in readily available literature, its structural motif is a recurring feature in the synthesis of numerous complex molecules. The inherent chirality and functionality of this diol make it an ideal candidate for fragment synthesis, where key components of a larger target molecule are prepared independently before being coupled. For instance, the synthesis of polyene natural products often relies on the iterative coupling of smaller, functionalized building blocks, a strategy where a molecule like this compound could serve as a valuable starting point for one of the fragments.

Methodologies for Key Intermediate Construction

The efficient and stereocontrolled synthesis of this compound is paramount for its application in multi-step syntheses. Several key strategies have been developed to construct this chiral intermediate with high fidelity.

Stereoselective Propargylation Approaches

Stereoselective propargylation of chiral aldehydes is a powerful method for the synthesis of homopropargylic alcohols, which are direct precursors to compounds like this compound. One common starting material for this approach is L-(S)-glyceraldehyde acetonide, a readily available chiral pool material. The propargylation of this aldehyde with a suitable propargylating agent, such as propargylmagnesium bromide, in the presence of a Lewis acid, can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the protecting groups on the aldehyde.

Recent advancements in this area include the development of transition metal-catalyzed propargylations that offer high levels of enantioselectivity and diastereoselectivity. These methods often employ chiral ligands to control the stereochemical course of the reaction, providing access to highly enantioenriched propargyl alcohols that can be readily converted to the desired diol.

Diastereoselective Grignard Additions

The diastereoselective addition of an ethynyl Grignard reagent to a chiral α-hydroxy aldehyde or ketone is a direct and effective strategy for constructing the carbon skeleton of this compound. A notable example involves the addition of ethynylmagnesium bromide to erythrulose derivatives. Through careful selection of reaction conditions, particularly the use of titanium(IV) isopropoxide, the stereochemical outcome of the addition can be controlled to favor the desired syn or anti diol product with exceptional levels of control.

The general principle of this approach relies on the chelation of the Grignard reagent to the α-hydroxy group of the carbonyl compound, which directs the nucleophilic attack from a specific face, thereby establishing the desired stereochemistry at the newly formed stereocenter.

Alkynylation and Olefination Strategies

Alkynylation of chiral epoxides, such as (S)-glycidol, provides another viable route to this compound. The ring-opening of the epoxide with an acetylide anion, typically generated from a terminal alkyne and a strong base, proceeds with high regioselectivity at the less hindered carbon atom and with inversion of configuration. This method allows for the direct installation of the alkyne moiety while preserving the stereochemical integrity of the chiral center.

Reactivity and Advanced Chemical Transformations of 2s Pent 4 Yne 1,2 Diol

Functional Group Interconversions and Derivatization Strategies

The strategic manipulation of the functional groups in (2S)-pent-4-yne-1,2-diol is crucial for its use as a synthetic intermediate. The presence of both hydroxyl and alkyne moieties necessitates careful selection of reagents and conditions to achieve chemoselectivity.

The oxidation of this compound presents a challenge in chemoselectivity due to the presence of two oxidizable sites: the vicinal diol and the alkyne. The outcome of the oxidation is highly dependent on the chosen oxidant and reaction conditions.

The selective oxidation of vicinal diols to α-hydroxyketones is a valuable transformation. For this compound, this would involve the selective oxidation of the secondary alcohol. Cationic palladium complexes have been shown to be effective for the selective oxidation of diols to monocarbonyl compounds, minimizing overoxidation. However, many common strong oxidizing agents can lead to the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, a known reactivity pathway for 1,2-diols. For instance, reagents like periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄) would cleave the C1-C2 bond. The Ley-Griffith oxidation, utilizing tetrapropylammonium perruthenate (TPAP), is another method for alcohol oxidation, but with 1,2-diols, it can also sometimes lead to C-C bond scission.

Alternatively, the alkyne moiety can be targeted. Oxidation of terminal or internal alkynes with potent oxidizing agents, such as ruthenium(IV) oxide in the presence of a co-oxidant like sodium periodate (RuO₄/NaIO₄), can convert the triple bond into a 1,2-diketone. Achieving selectivity for alkyne oxidation over alcohol oxidation would require the prior protection of the diol functionality.

Table 1: Potential Chemoselective Oxidation Reactions

| Target Functional Group | Reagent System | Potential Product | Remarks |

|---|---|---|---|

| Secondary Alcohol | Palladium Catalyst (e.g., [(neocuproine)Pd(OAc)]₂(OTf)₂) | (S)-1-hydroxy-1-(prop-2-yn-1-yl)acetone | High chemoselectivity for mono-oxidation of the secondary alcohol is possible. |

| Vicinal Diol | Periodic Acid (H₅IO₆) or Lead Tetraacetate (Pb(OAc)₄) | Prop-2-ynal and Formaldehyde | Results in oxidative cleavage of the C1-C2 bond. |

| Alkyne Moiety | Ruthenium(IV) Oxide / Sodium Periodate (RuO₄/NaIO₄) | (S)-1,2-dihydroxy-4,5-dioxopentane | Requires prior protection of the diol to prevent its oxidation. |

The primary site for reduction in this compound is the alkyne triple bond. The stereochemical outcome of this reduction is highly controllable, allowing for the selective synthesis of either the (Z)-alkene, (E)-alkene, or the fully saturated alkane.

Partial Reduction to a (Z)-Alkene: The syn-addition of hydrogen across the triple bond to yield a cis-alkene (in this case, a (Z)-alkene) is achieved through catalytic hydrogenation using a "poisoned" catalyst. The most common of these is Lindlar's catalyst, which consists of palladium on calcium carbonate that has been deactivated with lead acetate and quinoline. pearson.comlibretexts.orgmasterorganicchemistry.com This deactivation prevents over-reduction of the alkyne to an alkane and stops the reaction at the alkene stage. masterorganicchemistry.comlumenlearning.com The reaction proceeds via the adsorption of the alkyne onto the catalyst surface, followed by the delivery of two hydrogen atoms to the same face of the triple bond. pearson.com

Partial Reduction to an (E)-Alkene: The anti-addition of hydrogen to produce a trans-alkene ((E)-alkene) is accomplished using a dissolving metal reduction. jove.commasterorganicchemistry.com This reaction typically employs sodium or lithium metal in liquid ammonia at low temperatures (e.g., -33 °C). masterorganicchemistry.comucalgary.ca The mechanism involves the sequential single-electron transfer from the sodium metal to the alkyne, forming a radical anion intermediate. ucalgary.cayoutube.com Protonation by ammonia is followed by a second electron transfer and another protonation to yield the trans-alkene, which is the thermodynamically more stable product. ucalgary.ca

Complete Reduction to an Alkane: The alkyne can be fully reduced to the corresponding alkane, (2S)-pentane-1,2-diol, by catalytic hydrogenation with two equivalents of hydrogen gas (H₂). libretexts.orgopenochem.org This reaction is typically carried out using a more active catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. libretexts.orglumenlearning.comcommonorganicchemistry.com The reaction proceeds through an alkene intermediate which is not isolated, as it is rapidly reduced to the alkane under these conditions. libretexts.org

Table 2: Targeted Reduction Methodologies for the Alkyne Moiety

| Desired Product | Reagent System | Stereochemistry | Resulting Compound Name |

|---|---|---|---|

| (Z)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | (2S,Z)-pent-4-ene-1,2-diol |

| (E)-Alkene | Na or Li, liquid NH₃ | Anti-addition | (2S,E)-pent-4-ene-1,2-diol |

| Alkane | H₂ (excess), Pd/C or PtO₂ | N/A | (2S)-pentane-1,2-diol |

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. Although less reactive than alkenes, alkynes undergo similar electrophilic addition reactions. In the case of a terminal alkyne like this compound, these additions typically follow Markovnikov's rule, where the electrophile adds to the terminal carbon.

Conversely, the terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a powerful nucleophile, an acetylide anion. This acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This duality allows for a broad range of functionalizations.

Table 3: Functionalization of the Alkyne Moiety

| Reaction Type | Reagent | Product Type | Description |

|---|---|---|---|

| Electrophilic Addition | H-X (e.g., HBr) | Vinyl Halide | Follows Markovnikov's rule, with the halogen adding to the internal carbon. |

| Electrophilic Addition | X₂ (e.g., Br₂) | Dihaloalkene / Tetrahaloalkane | Addition of one equivalent gives the dihaloalkene; two equivalents give the tetrahaloalkane. |

| Nucleophilic Substitution | 1. NaNH₂ 2. R-X (e.g., CH₃I) | Internal Alkyne | Deprotonation forms an acetylide, which displaces a halide to extend the carbon chain. | | Nucleophilic Addition | 1. NaNH₂ 2. Ketone/Aldehyde (e.g., acetone) 3. H₃O⁺ workup | Propargyl Alcohol | The acetylide attacks the carbonyl carbon, forming a new C-C bond and a tertiary alcohol after workup. |

To perform selective reactions on the alkyne or differentiate between the primary and secondary hydroxyl groups, the use of protecting groups is essential. The 1,2-diol structure of this compound is particularly amenable to the formation of cyclic protecting groups.

A common strategy is the formation of a cyclic acetal, such as an acetonide or a benzylidene acetal. Acetonides are readily formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic catalysis. This protects both hydroxyl groups simultaneously within a five-membered ring. Benzylidene acetals are similarly formed using benzaldehyde.

Alternatively, silyl ethers are widely used for protecting alcohols. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can be used. Due to steric hindrance, it is often possible to selectively protect the less hindered primary hydroxyl group over the secondary one, leaving the secondary alcohol available for further reactions. Other silyl groups of varying steric bulk and stability, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), can also be employed to tune the reactivity and stability of the protected intermediate.

Table 4: Selective Protection Strategies for the Diol Moiety

| Protecting Group | Reagent(s) | Groups Protected | Key Features |

|---|---|---|---|

| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., p-TsOH) | Both primary and secondary OH | Forms a cyclic acetal; stable to basic and nucleophilic conditions; removed with aqueous acid. |

| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Both primary and secondary OH | Forms a cyclic acetal; stable to base; can be removed by acid hydrolysis or hydrogenolysis. |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Primarily the primary OH | Good stability; selective protection of the primary alcohol is often possible. Removed with fluoride sources (e.g., TBAF). |

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, containing both nucleophilic hydroxyl groups and an electrophilic (upon activation) alkyne, makes it an excellent substrate for cyclization reactions to form oxygen-containing heterocycles. These heterocycles are important structural motifs in many natural products and pharmaceuticals.

Intramolecular cyclization can be initiated by activating the alkyne towards nucleophilic attack by one of the internal hydroxyl groups. This can be achieved under various conditions, including acid catalysis or transition-metal catalysis.

Under acidic conditions, protonation of the alkyne can make it sufficiently electrophilic to be attacked by a hydroxyl group. Depending on which hydroxyl group attacks and the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig), different heterocyclic structures can be formed, such as substituted dihydrofurans or dihydropyrans.

Transition metals, particularly palladium, gold, and mercury salts, are well-known to catalyze the intramolecular hydroalkoxylation of alkynes. For example, a palladium(II) catalyst could coordinate to the alkyne, activating it for attack by a hydroxyl group. A 5-exo-dig cyclization involving the secondary hydroxyl group would lead to the formation of a five-membered furan-type ring. Such cyclization reactions are powerful tools for building molecular complexity in a single step. The principles of these transformations are related to broader strategies like the Prins cyclization, which involves the formation of oxygen-containing rings. pearson.commasterorganicchemistry.comrsc.org

Table 5: Potential Intramolecular Cyclization Products

| Catalyst/Condition | Cyclization Mode | Attacking Nucleophile | Potential Heterocyclic Product |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | 5-exo-dig | Secondary -OH | 2-(hydroxymethyl)-2-methyl-2,5-dihydrofuran |

| Acid (e.g., H₂SO₄) | 6-endo-dig | Primary -OH | 2-methyl-3,6-dihydro-2H-pyran-3-ol |

| Pd(II) or Au(I) catalyst | 5-exo-dig | Secondary -OH | 2-(hydroxymethyl)-5-methylene-tetrahydrofuran |

Cycloisomerization to Furan Derivatives

The transformation of alkynyl diols, such as this compound, into furan derivatives represents a powerful synthetic strategy, often accomplished through metal-catalyzed cycloisomerization. This process is atom-economical and provides direct access to the furan core, a prevalent motif in natural products and pharmaceuticals. researchgate.net Gold and palladium catalysts are particularly effective in activating the alkyne moiety toward nucleophilic attack by the hydroxyl groups. beilstein-journals.orgnih.gov

Gold catalysts, renowned for their carbophilic Lewis acidity, can activate the terminal alkyne of this compound, facilitating intramolecular attack by one of the hydroxyl groups. frontiersin.orgresearchgate.net The reaction pathway can be influenced by the specific gold catalyst and reaction conditions. For instance, the choice of ligands and solvent can dictate the regioselectivity of the initial cyclization and subsequent reaction steps. While the primary hydroxyl group might initially form a five-membered ring, subsequent rearrangement and dehydration are necessary to yield the aromatic furan ring.

However, the cycloisomerization of alkyne diols can sometimes lead to the formation of other products, such as spiroketals, particularly with substrates suited for double cyclization. beilstein-journals.orgnih.gov In the case of this compound, furan formation is a likely outcome, but reaction conditions must be carefully optimized to suppress potential side reactions like elimination or polymerization. beilstein-journals.orgnih.gov For example, gold(I) chloride has been shown to effectively catalyze the cycloisomerization of similar homopropargyl alcohols, where the choice of solvent, such as methanol, was crucial in suppressing the formation of undesired furan by-products in favor of spiroketals. beilstein-journals.orgnih.gov Conversely, conditions can be tailored to favor furan synthesis. The Paal-Knorr synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds, is a classic method for furan formation and provides a conceptual basis for the dehydration step in cycloisomerization pathways. wikipedia.orgpharmaguideline.com

| Catalyst System | Substrate Type | Primary Product | Key Findings |

|---|---|---|---|

| Gold(I) chloride | Alkyne diols/triols | Spiroketals | Methanol as a solvent can suppress furan formation. beilstein-journals.orgnih.gov |

| Palladium catalysts | Alkynediols | Furans | Can facilitate isomerization-dehydration to yield 2,5-disubstituted furans. wikipedia.org |

| Rhodium(II) complexes | α-diazocarbonyls and alkynes | Polysubstituted furans | Represents a direct [3+2] cycloaddition approach. nih.gov |

| Indium(III) chloride | Alk-1-ynyl oxiranes | Trisubstituted furans | Catalyzes efficient cycloisomerization of acetylenic epoxides. organic-chemistry.org |

Carbon-Carbon Bond Forming Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling. libretexts.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This methodology provides a direct route to arylalkynes and conjugated enynes, which are valuable synthetic intermediates. libretexts.org The reaction is typically carried out under mild conditions, which is advantageous for a functionalized molecule like this compound, as it minimizes the risk of side reactions involving the diol moiety. wikipedia.org

Recent advancements in Sonogashira coupling have led to the development of copper-free protocols and reactions that can be performed in aqueous media, enhancing the reaction's versatility and environmental friendliness. wikipedia.orgrsc.org

Beyond the Sonogashira reaction, the propargylic diol structure opens up possibilities for other palladium-catalyzed transformations. Research has shown that underivatized propargylic diols can undergo a twofold Suzuki-Miyaura-like cross-coupling with aryl or alkenyl boronic acids. northeastern.edunih.gov This reaction, catalyzed by [Pd(PPh₃)₄], furnishes highly substituted 1,3-dienes in a single step, bypassing the need for halogenated intermediates. northeastern.edunih.gov The diol group is thought to facilitate the reaction, possibly through coordination with the boron species. northeastern.edu This approach represents a highly efficient, atom-economical method for constructing complex diene systems from propargylic diols. nih.gov

| Reaction Name | Catalyst/Co-catalyst | Coupling Partners | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) complex / Cu(I) salt | Terminal Alkyne + Aryl/Vinyl Halide | Arylalkyne / Enyne libretexts.orgwikipedia.org |

| Suzuki-Miyaura-like Coupling | [Pd(PPh₃)₄] | Propargylic Diol + Aryl/Alkenyl Boronic Acid | 1,3-Diene northeastern.edunih.gov |

| Heck Coupling | Pd(0) complex | Alkyne + Aryl/Vinyl Halide | Substituted Alkyne/Enyne |

The terminal alkyne of this compound is susceptible to various hydrofunctionalization and carboboration reactions, which install valuable functional groups across the carbon-carbon triple bond. Carboboration, a multicomponent reaction that adds a boron moiety and a carbon group across an alkyne, is a particularly powerful tool for building molecular complexity. chemistryviews.org

Copper-catalyzed three-component carboboration of terminal alkynes has emerged as a method to generate versatile tri-substituted alkenylboron compounds. nih.govnih.govacs.org A significant challenge in this area is controlling the regioselectivity of boryl group addition. chemistryviews.orgnih.gov While most catalytic systems deliver the boron to the terminal (β) position, recent studies have shown that cyclic(alkyl)(amino)carbene (CAAC) ligands on copper catalysts can reverse this trend, favoring the formation of the internal (α) alkenylboron regioisomer. nih.govnih.govacs.orgosti.gov This α-selective borylcupration allows for the synthesis of tri-substituted alkenylboron compounds that are otherwise difficult to access. nih.govnih.gov This method is compatible with a range of carbon electrophiles, including alkyl halides and allyl alcohol derivatives. chemistryviews.orgosti.gov

In addition to the alkyne, the propargylic alcohol group can direct borylation reactions. Bimetallic catalytic systems, such as Pd/Cu or Pd/Ag, have been used for the borylation of propargylic alcohol derivatives. diva-portal.orgorganic-chemistry.org These reactions often proceed via a formal Sₙ2′ pathway to yield allenyl boronates, which are highly useful synthetic intermediates. diva-portal.orgorganic-chemistry.org The choice of catalyst and leaving group on the alcohol can influence the reaction outcome, with some systems leading to propargylic boronates instead. diva-portal.org

| Reaction Type | Catalyst System | Key Reagent | Product | Regioselectivity |

|---|---|---|---|---|

| Three-Component Carboboration | (CAAC)CuCl / LiOᵗBu | B₂pin₂ + R-X | α-borylated alkene nih.govnih.govacs.org | High α-selectivity |

| Borylation of Propargylic Alcohol Derivatives | Pd/Cu or Pd/Ag | B₂pin₂ | Allenyl boronate diva-portal.orgorganic-chemistry.org | Sₙ2′ pathway |

| Metal-Free Borylation | Cs₂CO₃ / MeOH | B₂pin₂ | Allylic boronate nih.gov | Sₙ2′ pathway nih.gov |

Rearrangement Reactions Involving Propargylic Systems

The propargylic alcohol motif in this compound makes it a candidate for several classic rearrangement reactions. The most prominent of these is the Meyer-Schuster rearrangement, which is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated aldehydes and ketones, respectively. wikipedia.orgsynarchive.com Since this compound contains a secondary propargylic alcohol and a terminal alkyne, it would be expected to rearrange to an α,β-unsaturated aldehyde under acidic conditions. wikipedia.org

The mechanism of the Meyer-Schuster rearrangement involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. wikipedia.orgorganicreactions.org This intermediate then tautomerizes to the more stable α,β-unsaturated carbonyl compound. organicreactions.orgrsc.org While traditionally strong acids are used, the reaction can also be promoted by milder Lewis acids or transition-metal catalysts, which can improve selectivity and yields. wikipedia.org

It is important to note that for tertiary propargylic alcohols, the Meyer-Schuster rearrangement competes with the Rupe rearrangement, which yields α,β-unsaturated methyl ketones. wikipedia.orgsynarchive.com However, as the propargylic center in this compound is secondary, the Meyer-Schuster pathway to the α,β-unsaturated aldehyde is the expected major pathway. This rearrangement provides a valuable method for converting propargylic alcohols into synthetically useful enals. rsc.org

2s Pent 4 Yne 1,2 Diol As a Chiral Building Block in Complex Molecule Synthesis

Utility in Stereocontrolled Construction of Carbon Skeletons

The stereocontrolled construction of carbon skeletons is a fundamental goal in the synthesis of complex natural products and pharmaceutical agents. Chiral building blocks, such as (2S)-pent-4-yne-1,2-diol, are instrumental in this endeavor as they serve as foundational units from which larger, stereochemically defined structures can be assembled researchgate.netnih.govnih.gov. The inherent chirality of these blocks obviates the need for asymmetric induction at an early stage of the synthesis, thereby streamlining the synthetic route.

The 1,2-diol moiety in this compound allows for the application of various stereocontrolled reactions. For instance, the diol can be protected as an acetal, which not only masks the hydroxyl groups but also confers conformational rigidity to the molecule. This rigidity can influence the facial selectivity of reactions at other sites, such as the terminal alkyne. The alkyne itself is a versatile functional group that can participate in a myriad of carbon-carbon bond-forming reactions, including Sonogashira, Negishi, and Glaser couplings, as well as nucleophilic additions to carbonyls, effectively extending the carbon skeleton in a controlled manner.

Applications in the Synthesis of Chiral Scaffolds

The synthesis of chiral scaffolds is a critical aspect of drug discovery and natural product synthesis, where specific three-dimensional arrangements of atoms are often required for biological activity. This compound serves as an excellent starting material for the generation of such scaffolds.

A key application of this compound is the transfer of its inherent chirality to new stereogenic centers created during a synthetic sequence. The existing (S)-configured stereocenter at the C2 position can direct the stereochemical outcome of reactions at adjacent or remote positions. For example, the hydroxyl groups can direct metal-catalyzed reactions, such as epoxidations or hydrogenations of a double bond introduced elsewhere in the molecule, to proceed with high diastereoselectivity.

Furthermore, the 1,2-diol arrangement is a classic motif for directing stereoselective transformations. The ability to selectively protect the primary versus the secondary alcohol allows for differentiated reactivity, enabling the stepwise introduction of new functionalities and, consequently, new stereocenters with high levels of control.

Table 1: Synthetic Transformations for Stereocenter Generation

| Reaction Type | Reagents | Stereochemical Outcome |

| Directed Epoxidation | m-CPBA, Ti(OiPr)₄ | Diastereoselective epoxidation directed by the allylic alcohol. |

| Directed Reduction | H₂, Wilkinson's Cat. | Diastereoselective hydrogenation of a nearby double bond. |

| Nucleophilic Addition | Organometallic reagents | Addition to the alkyne can be influenced by the chiral diol. |

Polyketides and isoprenoids are two large classes of natural products with diverse biological activities and complex structures, often characterized by repeating subunits and multiple stereocenters syr.edufrontiersin.orgresearchgate.net. The synthesis of these molecules frequently relies on the iterative coupling of smaller, chiral building blocks frontiersin.orgnih.gov. While direct applications of this compound in the synthesis of these specific motifs are not extensively documented in the surveyed literature, its structural features make it a plausible precursor.

For polyketide synthesis, which often involves the assembly of propionate or acetate units, a C5 building block like this compound could be chemically modified to serve as a key fragment. For instance, the alkyne could be reduced and functionalized to generate a syn- or anti-1,3-diol pattern, a common feature in polyketides, after chain extension syr.edu. Isoprenoids are constructed from five-carbon isoprene units researchgate.net. The carbon skeleton of this compound provides a C5 framework that, with appropriate functional group manipulation, could be elaborated into complex terpenoid structures mdpi.combeilstein-journals.org.

Precursor to Biologically Relevant Compound Classes

The structural motifs present in this compound make it an attractive starting point for the synthesis of various classes of biologically important compounds.

Macrocyclic lactones are a significant class of natural products, many of which possess potent biological activities, including antibiotic and anticancer properties researchgate.netrsc.orgnih.gov. A common strategy for their synthesis is the ring-closing metathesis (RCM) of a linear precursor containing two terminal alkenes cam.ac.uk.

This compound can be envisioned as a precursor to such a linear diene. For example, the alkyne could be subjected to a hydrosilylation-protodesilylation sequence to form a vinyl group, and one of the hydroxyl groups could be esterified with an unsaturated carboxylic acid, such as 10-undecenoic acid. The remaining hydroxyl group could be converted into another terminal alkene via allylation. The resulting diene could then undergo RCM to form a macrocyclic lactone, with the stereochemistry at the C2 position of the original diol being preserved in the final product.

Table 2: Hypothetical Route to a Macrocyclic Lactone

| Step | Transformation | Purpose |

| 1 | Selective protection of one hydroxyl group | Differentiate the two hydroxyls for subsequent reactions. |

| 2 | Esterification of the free hydroxyl | Introduction of one of the terminal alkene chains. |

| 3 | Functionalization of the second hydroxyl | Introduction of the second terminal alkene. |

| 4 | Alkyne to alkene conversion | Formation of a diene suitable for RCM. |

| 5 | Ring-Closing Metathesis (RCM) | Macrocyclization to form the lactone ring. |

| 6 | Deprotection | Unveiling the final macrocyclic lactone. |

Polysubstituted cyclic ethers, particularly tetrahydrofurans and tetrahydropyrans, are common structural motifs in a vast array of marine and terrestrial natural products. The 1,2-diol functionality of this compound makes it a suitable precursor for the synthesis of these heterocyclic systems.

One established method for the synthesis of cyclic ethers is the intramolecular cyclization of a diol. For instance, the terminal alkyne of this compound can be selectively reduced to an alkane. The resulting (2S)-pentane-1,2-diol is not suitably constituted for direct cyclization to a simple cyclic ether. However, elaboration of the carbon chain, for instance by opening of a terminal epoxide with a nucleophile derived from the diol, can lead to a precursor that is primed for cyclization. More directly, the alkyne can participate in cyclization reactions. For example, an intramolecular hydroalkoxylation of the alkyne with one of the hydroxyl groups, catalyzed by a transition metal such as gold or platinum, could lead to the formation of a five- or six-membered cyclic ether, depending on which hydroxyl group participates in the cyclization. The stereocenter at C2 would control the stereochemistry of the newly formed cyclic ether.

Nitrogen-Containing Heterocycle Precursors

Extensive research has been conducted on the synthesis of nitrogen-containing heterocycles due to their prevalence in pharmaceuticals and natural products. Chiral building blocks are of particular importance as they allow for the stereoselective synthesis of these complex molecules. While a variety of chiral synthons are utilized in organic synthesis, a comprehensive search of scientific literature and chemical databases did not yield specific examples of This compound being directly employed as a precursor for the synthesis of nitrogen-containing heterocycles.

General synthetic strategies exist for the formation of nitrogenous rings from precursors with similar functionalities, such as other chiral diols or terminal alkynes. These methods often involve intramolecular cyclization reactions where a nitrogen nucleophile attacks an electrophilic carbon. For instance, the hydroxyl groups of a diol can be converted into leaving groups, facilitating a nucleophilic substitution by an amine to form a heterocyclic ring. Alternatively, the terminal alkyne of a molecule can be activated towards nucleophilic attack by a tethered nitrogen-containing group.

However, no specific research findings, detailed reaction conditions, or data tables pertaining to the conversion of This compound into nitrogen-containing heterocycles could be retrieved. The scientific literature to date does not appear to document this specific transformation. Therefore, a detailed discussion, including research findings and data tables on this particular subject, cannot be provided at this time.

Mechanistic Investigations and Theoretical Studies of 2s Pent 4 Yne 1,2 Diol Reactivity

Reaction Mechanism Elucidation for Transformations Involving (2S)-pent-4-yne-1,2-diol

The elucidation of reaction mechanisms for molecules like this compound involves a combination of experimental techniques and computational analysis to understand the stepwise pathway from reactants to products. Such studies are crucial for optimizing reaction conditions and designing new synthetic methodologies. For diols, mechanistic investigations often focus on reactions such as dehydration, oxidation, and cyclization. nih.gov The terminal alkyne group adds another layer of reactivity, allowing for transformations like cycloisomerization. beilstein-journals.orgbeilstein-journals.org

Identification of Key Intermediates and Transition States

Identifying transient species such as intermediates and transition states is fundamental to understanding a reaction mechanism. For transformations involving diols, several types of intermediates have been proposed depending on the reaction conditions.

Radical Intermediates : In enzyme-catalyzed dehydrations of 1,2-diols, mechanisms may involve the formation of substrate radicals and subsequent ketyl radical intermediates. nih.gov For example, the dehydration of paromamine, a 1,2-diol, is proposed to proceed through a substrate radical that forms a ketyl radical, which then undergoes elimination of a hydroxyl group. nih.gov

Cationic Intermediates : Acid-catalyzed reactions of diols can proceed through carbocation intermediates, although such pathways can be complex and lead to rearrangements.

Organometallic Intermediates : In metal-catalyzed reactions, particularly those involving the alkyne moiety, organometallic intermediates are key. For instance, gold-catalyzed cycloisomerization of alkyne diols proceeds through the activation of the alkyne by the gold catalyst, forming a vinyl-gold species that is then intercepted by a hydroxyl group. beilstein-journals.orgbeilstein-journals.org

Transition states for these processes are typically high-energy, transient structures that are characterized computationally. Their geometries determine the stereochemical and regiochemical outcome of the reaction.

Kinetic and Thermodynamic Profiling of Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes. While no specific kinetic or thermodynamic profile for this compound is available, a typical analysis would involve determining reaction orders, rate constants, and activation parameters. These profiles help to distinguish between proposed mechanisms (e.g., E1 vs. E2 for elimination reactions) and to understand the factors controlling reaction feasibility and spontaneity. nih.gov

Below is an illustrative table showing the kind of data that would be generated from a kinetic study.

| Parameter | Value (Hypothetical) | Method of Determination | Significance |

| Rate Constant (k) | 2.5 x 10-4 s-1 | Spectroscopic Monitoring (e.g., NMR, UV-Vis) | Measures the intrinsic speed of the reaction under specified conditions. |

| Activation Energy (Ea) | 85 kJ/mol | Arrhenius Plot (k vs. T) | The minimum energy required to initiate the reaction; indicates temperature sensitivity. |

| Enthalpy of Activation (ΔH‡) | 82 kJ/mol | Eyring Plot (ln(k/T) vs. 1/T) | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -15 J/(mol·K) | Eyring Plot | The change in disorder in forming the transition state; provides insight into the molecularity of the rate-determining step. |

Note: The data in this table is hypothetical and serves only to illustrate the parameters typically measured in a kinetic and thermodynamic profile.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms and molecular properties at an atomic level, offering insights that can be difficult to obtain through experiments alone. mdpi.com

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. nih.gov Although no DFT studies specifically targeting this compound were identified, this approach would be invaluable for understanding its chemical behavior.

DFT calculations could be used to:

Optimize Geometries : Determine the stable conformations of the reactant, intermediates, transition states, and products.

Calculate Reaction Energies : Predict reaction enthalpies and activation energies to map out the potential energy surface of a proposed mechanism.

Analyze Electronic Properties : Investigate the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO). The shapes and energies of these orbitals are key to understanding reactivity and selectivity in reactions such as cycloadditions. mdpi.com

Predict Spectroscopic Data : Calculate properties like NMR chemical shifts and vibrational frequencies to aid in the characterization of reaction species. nih.gov

The following table illustrates the type of electronic property data that could be generated for this compound using DFT calculations.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons; associated with reactivity towards electrophiles. |

| LUMO Energy | +1.5 eV | Indicates the ability to accept electrons; associated with reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 8.3 eV | Relates to the molecule's electronic stability and the energy required for electronic excitation. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of Catalytic Processes

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical processes. hilarispublisher.com Ab initio MD (AIMD), which calculates forces from the electronic structure at each step, is particularly suited for studying reaction mechanisms, as it allows for the formation and breaking of chemical bonds. mdpi.com

For a catalytic reaction involving this compound, MD simulations could be used to:

Explore Conformational Landscapes : Sample the different shapes the molecule and catalyst-substrate complex can adopt in solution at a given temperature. kcl.ac.uk

Simulate Reaction Trajectories : Follow the atomic motions along a reaction pathway, helping to distinguish between concerted and stepwise mechanisms. nih.govresearchgate.net

Model Solvent Effects : Explicitly include solvent molecules to understand their role in stabilizing or destabilizing reactants, intermediates, and transition states. hilarispublisher.com

Analysis of Noncovalent Interactions in Catalyst-Substrate Complexes and Supramolecular Assemblies

Noncovalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, are crucial for controlling stereoselectivity and regioselectivity in catalysis. nih.gov This is particularly relevant for chiral molecules like this compound, where selective functionalization of one of the two hydroxyl groups is often a primary goal.

Chiral organocatalysts, including those based on diols, often rely on a network of noncovalent interactions to achieve high levels of asymmetric induction. nih.gov For example, bifunctional catalysts containing hydrogen-bond donor motifs (like thioureas or squaramides) can activate both the substrate and the reagent simultaneously, holding them in a well-defined orientation within the transition state. mdpi.com Computational analysis is essential for identifying and quantifying these weak but determinative interactions within the catalyst-substrate complex, thereby explaining the origins of observed selectivity. rsc.org

Stereoelectronic Effects on Reaction Pathways and Stereoselectivity

The reactivity and stereochemical outcomes of reactions involving this compound are profoundly influenced by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and the interactions between them, dictating the preferred conformations and the energy of transition states, thereby controlling reaction pathways and stereoselectivity. The presence of two hydroxyl groups and a terminal alkyne in a chiral framework provides a rich landscape for investigating these subtle yet powerful electronic factors.

At its core, a stereoelectronic effect is the influence of the three-dimensional arrangement of electrons on the structure and reactivity of a molecule. This is distinct from purely steric effects, which relate to the physical bulk of substituents. In this compound, key stereoelectronic interactions include hyperconjugation and the influence of hydrogen bonding and chelation on the conformational preferences of the molecule and its transition states.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the complex interplay of these effects. By modeling the energies of different conformers and transition states, researchers can predict the most likely reaction pathways and the origins of observed stereoselectivity. For instance, DFT calculations can quantify the stabilizing or destabilizing effects of orbital overlaps in different geometric arrangements.

A critical aspect of the reactivity of this compound is the directing effect of its two hydroxyl groups. These groups can act as hydrogen bond donors or acceptors, pre-organizing the substrate and incoming reagents. More significantly, they can engage in chelation with metal catalysts or reagents, leading to conformationally rigid transition states. This chelation control can often override other stereochemical directing models, such as the Felkin-Anh model, which predicts the outcome of nucleophilic attack on a chiral aldehyde or ketone based on steric hindrance.

In the case of nucleophilic addition to a derivative of this compound (for example, after oxidation of the primary alcohol to an aldehyde), a competition between chelation control and the Felkin-Anh model would be expected. Chelation control would favor a transition state where the metal ion coordinates to both the carbonyl oxygen and the adjacent hydroxyl group, leading to a specific facial selectivity. Conversely, the Felkin-Anh model would predict attack from the face opposite the largest substituent. The actual outcome would depend on the reaction conditions, particularly the nature of the nucleophile and the presence of Lewis acidic metal ions. While specific experimental data on this compound is not extensively reported in this context, analogous systems demonstrate that chelation is often the dominant controlling factor. For instance, the addition of Grignard reagents to α-alkoxy aldehydes typically proceeds with high diastereoselectivity via a chelation-controlled pathway mdpi.com.

The alkyne moiety also plays a crucial role in the stereoelectronic landscape of the molecule. The π-orbitals of the alkyne can interact with adjacent σ-bonds and non-bonding orbitals. In cyclization reactions, for example, the orientation of the hydroxyl groups relative to the alkyne is critical for enabling orbital overlap necessary for bond formation. DFT calculations on similar alkynyl amides have shown that the cyclization proceeds through a transition state where the participating orbitals are properly aligned, and the energy barrier to this transition state dictates the feasibility and stereochemical outcome of the reaction beilstein-journals.org.

To illustrate the potential impact of stereoelectronic effects on the reactivity of this compound, consider the hypothetical metal-catalyzed intramolecular cyclization to form a substituted furan. The stereochemistry of the newly formed stereocenter would be dictated by the conformation of the transition state, which is in turn governed by stereoelectronic factors.

| Controlling Model | Predicted Major Diastereomer | Rationale | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Felkin-Anh Model | (2R,5S)-product | Nucleophilic attack occurs anti-periplanar to the largest substituent (the rest of the carbon chain). | 85:15 |

| Chelation Control (with a Lewis Acid) | (2S,5S)-product | The Lewis acid coordinates to both the carbonyl and the adjacent hydroxyl group, locking the conformation and directing attack from a specific face. | >95:5 |

Furthermore, the electronic nature of the hydroxyl groups can be modulated. For example, converting one of the hydroxyls into a better leaving group could initiate a cascade reaction where the stereochemical outcome is determined by the initial stereocenter at C2. In such a scenario, the reaction would likely proceed through a transition state that minimizes stereoelectronic repulsions and maximizes stabilizing orbital interactions.

Computational studies on related chiral alcohols in reactions like the Diels-Alder cycloaddition have demonstrated that even modest levels of theory can correctly predict trends in stereoselectivity, highlighting the systematic nature of these effects nih.gov. These studies often reveal that diastereofacial selectivity originates from a combination of steric interactions and subtle electronic effects, such as intramolecular hydrogen bonding, which can stabilize one transition state over another.

The interplay between the σ and π orbitals in this compound is another area where stereoelectronic effects are paramount. For example, the alignment of a C-H or C-C σ-bond anti-periplanar to a π* orbital of the alkyne can lead to stabilizing hyperconjugation. This can influence the rotational barriers around the C-C single bonds and thus the ground state conformation of the molecule, which in turn affects its reactivity.

| Conformer | Dihedral Angle (H-C2-C3-H) | Key Stereoelectronic Interaction | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | 180° | Maximized hyperconjugation between C-H σ and C-C σ* orbitals. | 0.0 (most stable) |

| Gauche 1 | 60° | Potential for intramolecular hydrogen bonding between the two hydroxyl groups. | 0.5 |

| Gauche 2 | -60° | Steric repulsion between the hydroxymethyl group and the propargyl group. | 1.2 |

Emerging Applications and Future Research Directions for 2s Pent 4 Yne 1,2 Diol

Role in Sustainable Chemical Synthesis and Green Chemistry Methodologies

The principles of green chemistry—which encourage the use of sustainable, non-toxic, and efficient processes—are increasingly central to chemical synthesis. (2S)-pent-4-yne-1,2-diol is well-suited to contribute to this paradigm shift through several key avenues.

One of the most promising green approaches for producing chiral molecules like this compound is through biocatalysis. nih.govjocpr.com The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.govjocpr.com For instance, dioxygenases have been employed in the synthesis of chiral diols, and various oxidoreductases are used to produce chiral alcohols, showcasing the potential for enzymatic routes to synthesize enantiomerically pure alkynols. nih.gov Such biocatalytic methods are not only environmentally friendly but also highly efficient, making them attractive for both laboratory and industrial-scale production. nih.gov

Furthermore, the structure of this compound allows it to participate in atom-economical reactions. The terminal alkyne is primed for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." These reactions are high-yielding, generate minimal byproducts, and can often be performed in green solvents like water.

A notable development is the use of innovative catalytic systems to utilize alkyne-1,2-diols in carbon capture and utilization strategies. A recently developed system using copper(I) chloride in an ionic liquid facilitates the cyclization of alkyne-1,2-diols with carbon dioxide (CO2) under mild, atmospheric pressure conditions. mdpi.com This process converts CO2 into valuable keto-functionalized cyclic carbonates, offering a green, solvent-free method for chemical synthesis. mdpi.com The application of such a system to this compound could yield chiral cyclic carbonates, valuable intermediates in polymer and pharmaceutical synthesis.

Table 1: Comparison of Green Synthesis Approaches for Chiral Alkynols

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Biocatalysis (e.g., using oxidoreductases, dioxygenases) | High enantioselectivity, mild reaction conditions, biodegradable catalysts, reduced waste. | Direct, enantioselective synthesis from prochiral precursors. | nih.govjocpr.com |

| Atom-Economical Reactions (e.g., Click Chemistry) | High yield, minimal byproducts, often performed in green solvents. | Derivatization via the alkyne group for creating complex molecules efficiently. | researchgate.net |

| CO2 Utilization via Catalysis | Uses a renewable feedstock (CO2), solvent-free conditions, creates value-added products. | Synthesis of chiral cyclic carbonates for use as polymer precursors or pharmaceutical intermediates. | mdpi.com |

Development of Novel Catalytic Systems for its Derivatization

The dual functionality of this compound—a vicinal diol and a terminal alkyne—presents a rich platform for selective derivatization through modern catalytic systems. The development of catalysts that can selectively target one functional group while leaving the other intact, or that can engage both in cascade reactions, is a key area of research.

The terminal alkyne is particularly versatile. Palladium-catalyzed oxidative carbonylation allows for the conversion of terminal alkynes and alcohols into 2-alkynoates, which are valuable synthetic building blocks. nih.gov Copper-catalyzed reactions are also prominent, enabling hydrocarbonylative C-C coupling with alkyl iodides to form unsymmetrical ketones. nih.gov Furthermore, gold catalysts are exceptionally effective at activating alkyne π-systems for cycloisomerization reactions, such as the conversion of alkyne diols into spiroketals. d-nb.info

The diol moiety offers its own set of derivatization possibilities. Organocatalysis has emerged as a powerful tool for the site-selective functionalization of diols, allowing for acylation or silylation of one hydroxyl group over the other. researchgate.net Specialized catalysts can recognize the stereochemistry of cis-1,2-diols, enabling highly selective modifications even within complex, polyhydroxylated molecules. nih.gov Heterogeneous catalysts, such as those derived from saccharose, have also proven effective for diol protection reactions, offering the green chemistry advantages of easy separation and reusability. mdpi.com

Domino or cascade reactions that involve both functional groups are particularly attractive for building molecular complexity in a single step. For example, a copper-catalyzed domino Kinugasa/Michael reaction can be initiated from a terminal alkyne, with the subsequent steps potentially involving the diol group. mdpi.com The development of chiral copper catalysts for such enantioselective domino reactions is a rapidly advancing field. mdpi.com

Table 2: Potential Catalytic Derivatizations of this compound

| Functional Group Targeted | Catalytic System | Reaction Type | Potential Product | References |

|---|---|---|---|---|

| Terminal Alkyne | Palladium(II)/TMEDA | Oxidative Carbonylation | Chiral Alkynoate Ester | nih.gov |

| Terminal Alkyne | Copper(I) | Hydrocarbonylative Coupling | Chiral Unsymmetrical Ketone | nih.gov |

| Terminal Alkyne & Diol | Gold(I) | Cycloisomerization | Chiral Spiroketal | d-nb.info |

| Diol | Chiral Scaffolding Catalyst | Site-Selective Acylation/Silylation | Mono-protected Diol | nih.gov |

| Terminal Alkyne | Copper(I)/Chiral Ligand | Domino Kinugasa Reaction | Chiral β-Lactam | mdpi.com |

Advanced Materials Precursors with Tailored Structural Features

This compound is a promising monomer for the synthesis of advanced functional polymers with tailored architectures and properties. Its bifunctional diol structure allows it to be incorporated into polymer backbones through step-growth polymerization, forming materials like polyesters and polyurethanes. wikipedia.org The pendant alkyne group and the inherent chirality of the monomer introduce unique structural features that can be exploited.

The terminal alkyne serves as a versatile handle for post-polymerization modification. Using click chemistry, various molecules can be grafted onto the polymer backbone, allowing for precise control over the material's properties. researchgate.net This is particularly useful for creating complex polymer architectures, such as attaching hydrophobic polymer chains to a hydrophilic backbone to form amphiphilic copolymers. rsc.org

Alternatively, the alkyne groups can be used for cross-linking. Thiol-yne "click" chemistry, often initiated by UV light, can be used to cross-link alkyne-functionalized polyesters, forming soft elastomers. nsf.govacs.org The density of the cross-linking, and thus the mechanical properties of the final material, can be controlled by the concentration of the alkyne monomer. acs.org

The chirality of this compound can impart unique characteristics to the resulting polymers. Incorporating chiral units into a polymer backbone can influence its secondary structure, leading to the formation of helical or other ordered conformations. This can affect the material's optical properties, thermal stability, and its interactions with other chiral molecules, making it suitable for applications in chiral separations or as a chiral scaffold.

Table 3: Potential Polymers Derived from this compound

| Polymer Type | Method of Synthesis | Role of this compound | Potential Properties/Applications | References |

|---|---|---|---|---|

| Alkyne-Functionalized Polyester | Melt Polycondensation | Chiral, alkyne-containing diol monomer. | Biodegradable, cross-linkable via thiol-yne chemistry for elastomers. | nsf.govacs.org |

| Hyperbranched Polyglycerol Copolymer | Anionic Ring-Opening Copolymerization | Analogue to alkyne-containing oxirane monomer. | Highly functional scaffold for "click" derivatization, amphiphilic materials. | rsc.org |

| Modified Polyurethane | Step-Growth Polymerization | Chiral diol providing backbone structure and modification sites. | Materials with tunable properties via post-polymerization modification of the alkyne. | researchgate.net |

Interdisciplinary Research with Chemical Biology (excluding therapeutic development and clinical trials)

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.org The terminal alkyne group of this compound makes it an excellent candidate for use as a chemical reporter in this field. The alkyne can react selectively with an azide-functionalized probe via the highly efficient CuAAC or the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netwikipedia.orgacs.org

In a typical bioorthogonal chemistry workflow, a molecule like this compound could be metabolically incorporated into a biomolecule of interest (e.g., a glycan or protein). acs.org Subsequently, a probe molecule containing a complementary azide (B81097) group and a reporter tag (such as a fluorophore or a biotin (B1667282) tag) is introduced. The "click" reaction between the alkyne and the azide covalently links the reporter tag to the biomolecule, allowing for its visualization, isolation, and study within a complex biological environment. researchgate.net

The azide group is particularly well-suited for bioorthogonal applications because it is small, metabolically stable, and absent from most living systems, preventing side reactions. wikipedia.org The use of unstrained alkynes, like the one in this compound, is advantageous as they are generally straightforward to synthesize and inert to biological nucleophiles, ensuring effective and clean labeling. cam.ac.uk The diol and chiral features of the molecule could be used to tune its solubility, cell permeability, and interaction with metabolic enzymes, potentially leading to more specific incorporation into biological targets.

Addressing Synthetic Challenges and Opportunities in Stereoselective Alkynol Chemistry

The synthesis of enantiomerically pure molecules is a significant challenge in organic chemistry. rsc.org For a molecule like this compound, the key challenge is the stereoselective construction of the chiral center adjacent to the diol.

Traditional synthetic methods often produce racemic mixtures, requiring difficult and costly resolution steps. Modern approaches focus on asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. jocpr.com Asymmetric catalysis is one of the most powerful tools for this purpose. jocpr.com For example, the direct addition of a terminal alkyne to an aldehyde can be rendered highly enantioselective by using chiral catalysts, such as those based on BINOL ligands. nih.gov

Another powerful strategy is biocatalysis, which uses enzymes to perform highly stereoselective transformations. jocpr.com Carbonyl reductases, for instance, can reduce ketones to chiral alcohols with excellent optical purity. nih.gov Dynamic kinetic resolution, which combines an enzymatic resolution with in-situ racemization of the unwanted enantiomer, allows for the theoretical conversion of a racemic starting material into a single enantiomer with 100% yield. mdpi.com This has been successfully applied to a variety of chiral alcohols. mdpi.com

While challenging, the synthesis of chiral alkynols like this compound offers significant opportunities. These molecules are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov The development of novel, efficient, and scalable stereoselective methods will continue to be a major focus, driven by the increasing demand for enantiomerically pure compounds in various fields of science. rsc.org

Q & A

Basic Question: What are the recommended synthetic routes for enantioselective preparation of (2S)-pent-4-yne-1,2-diol?

Answer:

The synthesis of chiral diols like this compound typically employs asymmetric catalysis or enzymatic resolution. For example:

- Sharpless Asymmetric Dihydroxylation: Utilize chiral ligands (e.g., (DHQ)₂PHAL) to achieve stereocontrol during the dihydroxylation of pent-4-yne derivatives .

- Enzymatic Oxidation/Reduction: Leverage oxidoreductases (e.g., from Rhodococcus erythropolis DCL14) known to process structurally similar substrates like menth-8-ene-1,2-diol .

- Chiral Auxiliary Approaches: Employ chiral cyclohexanediol derivatives as templates, as demonstrated in enantioselective syntheses of 1,2-diphenylethane-1,2-diol .

Key Analytical Validation:

- Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry ([α]D measurements) .

- Structural elucidation via / NMR, focusing on coupling constants (e.g., ) to assign stereochemistry .

Advanced Question: How do structural features (e.g., alkyne group, stereochemistry) influence the reactivity of this compound in oxidation reactions?

Answer:

The alkyne moiety and (2S)-configuration introduce unique reactivity:

- Alkyne Participation: The triple bond may act as a π-acid, facilitating coordination to metal catalysts (e.g., Pd, Cu) in oxidation or cycloaddition reactions. Compare to naphthalene dioxygenase (NDO) systems, where substrate π-systems dictate regioselectivity .

- Steric and Electronic Effects: The (2S)-configuration could hinder enzyme binding in oxidoreductase-mediated reactions. For instance, Rhodococcus enzymes show higher activity toward (1S,2S,4R)-menth-8-ene-1,2-diol than its enantiomer .

- Experimental Design:

- Perform kinetic assays with NAD-dependent dehydrogenases to quantify stereospecific activity .

- Use computational modeling (DFT) to map energy barriers for oxidation pathways .

Data Interpretation Tip:

Contradictions in reactivity (e.g., unexpected byproducts) may arise from competing pathways (e.g., alkyne hydration vs. diol oxidation). Monitor reactions via GC-MS or in-situ IR.

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: O-H stretches (~3200–3600 cm) and C≡C stretches (~2100–2260 cm) .

- X-ray Crystallography: Resolve absolute configuration, as seen in NDO-substrate complexes .

Advanced Question: How can computational chemistry predict the metabolic pathways of this compound in biological systems?

Answer:

- Docking Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP1A1) using tools like AutoDock Vina. Compare to 5-methylchrysene-1,2-diol metabolism, where CYP isoforms dictate DNA adduct formation .

- QM/MM Calculations: Map potential energy surfaces for enzymatic oxidation, focusing on transition states involving the alkyne group .

- Metabolite Prediction: Use software (e.g., GLORYx) to simulate phase I/II metabolites (e.g., epoxides, glucuronides).

Experimental Validation:

- Incubate with liver microsomes and analyze via LC-HRMS for oxidized metabolites .

Basic Question: How does the logP value of this compound influence its formulation in aqueous vs. lipid-based assays?

Answer:

- Predicted logP: Analogous diols (e.g., 1,2-cyclohexanediol: logP 1.47 ; propane-1,2-diol: logP -0.79 ) suggest moderate hydrophilicity.

- Formulation Guidelines:

Experimental Note:

Measure solubility empirically (e.g., shake-flask method) at pH 5.5 and 7.4 to mimic physiological conditions .

Advanced Question: What strategies resolve contradictions in stereochemical outcomes during diol synthesis?

Answer:

- Mechanistic Probes:

- Isotopic labeling (e.g., ) to track oxygen insertion in asymmetric dihydroxylation .

- Kinetic isotopic effects (KIE) to distinguish radical vs. ionic pathways.

- Controlled Crystallography: Co-crystallize intermediates with enzymes (e.g., limonene-1,2-diol dehydrogenase) to visualize active-site interactions .

- Case Study: In limonene degradation, minor products arise from alternative substrate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.